

Spectroscopic Characterization of 5-Anilino-1,2,3,4-thiatriazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Anilino-1,2,3,4-thiatriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **5-Anilino-1,2,3,4-thiatriazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data and provides detailed experimental protocols for its analysis using various techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The spectroscopic data for **5-Anilino-1,2,3,4-thiatriazole** is summarized below, providing a comprehensive electronic and vibrational footprint of the molecule.

Structural and Physicochemical Properties

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₇ H ₆ N ₄ S |
| Molecular Weight | 178.22 g/mol |
| IUPAC Name | N-phenyl-1,2,3,4-thiatriazol-5-amine |
| CAS Number | 13078-30-3 |

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses of **5-Anilino-1,2,3,4-thiatriazole**.

| Spectroscopic Technique | Parameter | Value | Reference |
|---------------------------|--------------------------------|---|-----------|
| ¹ H NMR | Chemical Shift (δ) | Data not available in searched literature. Predicted shifts: Phenyl-H: 7.0-8.0 ppm, N-H: broad singlet. | N/A |
| ¹³ C NMR | Chemical Shift (δ) | Data not available in searched literature. Predicted shifts: Phenyl-C: 120-140 ppm, Thiatriazole-C: ~160 ppm. | N/A |
| FTIR | Wavenumber (cm ⁻¹) | 3397 (weak), 1614 (medium), 1601 (medium) | [1] |
| UV-Vis | λ _{max} (nm) | 302 | [1] |
| Mass Spectrometry (GC-MS) | m/z | 118 (Top Peak), 77, 51 | [2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of **5-Anilino-1,2,3,4-thiatriazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Anilino-1,2,3,4-thiatriazole** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **5-Anilino-1,2,3,4-thiatriazole** powder directly onto the ATR crystal.

- Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

- Sample Preparation: Prepare a dilute solution of **5-Anilino-1,2,3,4-thiatriazole** in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Place both cuvettes in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

- The λ_{max} is identified as the wavelength at which the highest absorbance is recorded.[1]

Mass Spectrometry (MS)

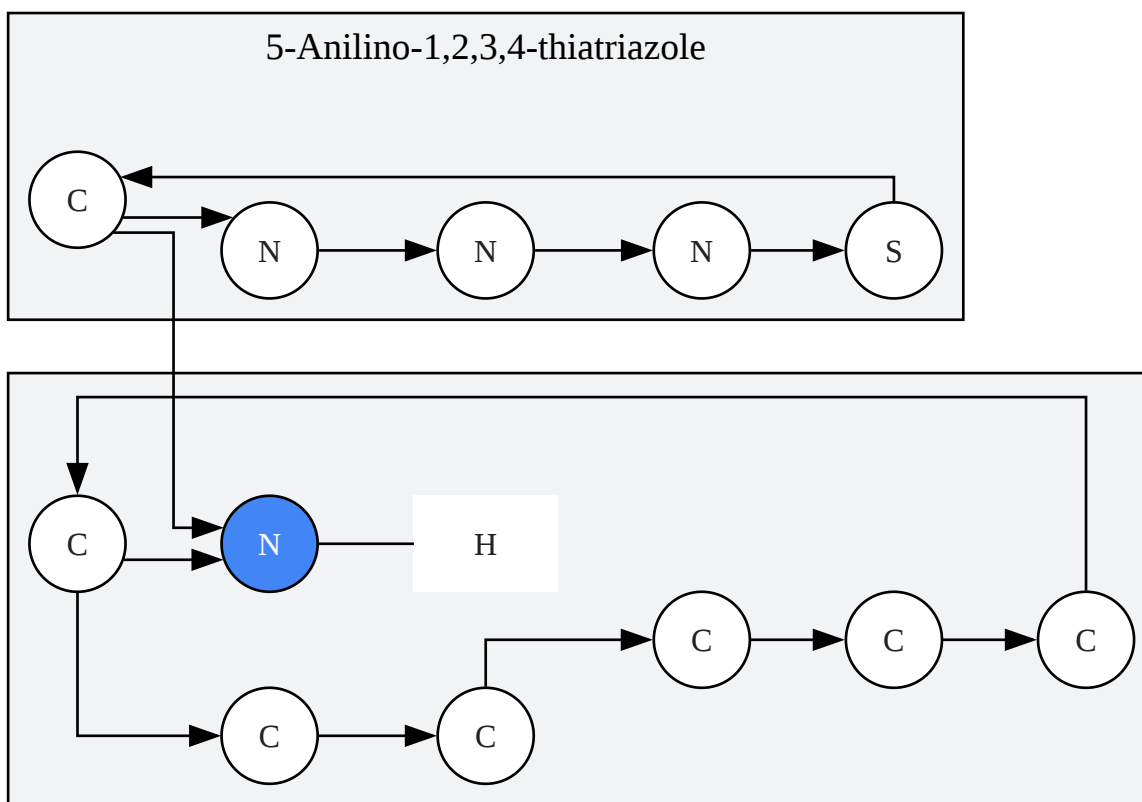
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of **5-Anilino-1,2,3,4-thiatriazole**.



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Caption: Molecular structure of **5-Anilino-1,2,3,4-thiatriazole**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Anilino-1,2,3,4-thiatriazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078592#spectroscopic-characterization-of-5-anilino-1-2-3-4-thiatriazole]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com